Dimethyl L-cystinate dihydrochloride
Overview
Description
Dimethyl L-cystinate dihydrochloride is a derivative of the amino acid cystine. It is a white powder with the molecular formula C8H18Cl2N2O4S2 and a molecular weight of 341.28 g/mol . This compound is known for its stability under normal temperatures and pressures and is soluble in solvents like DMSO, methanol, and water .
Mechanism of Action
Target of Action
L-Cystine dimethyl ester dihydrochloride is a derivative of the amino acid L-cysteine . The primary targets of this compound are proteins, specifically those that contain cysteine residues . Cysteine residues play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the stabilization of protein structures .
Mode of Action
The compound interacts with its targets by participating in disulfide bond formation . This process aids in the formation of protein complexes and the stabilization of protein structures . The compound’s mode of action is particularly important in biotechnology and pharmaceutical research, where understanding and manipulating protein structure and function is key .
Biochemical Pathways
The compound affects the biochemical pathways related to protein synthesis and structure . By participating in disulfide bond formation, it influences the folding and stability of proteins . This can have downstream effects on various cellular processes, as proteins play a crucial role in virtually all biological functions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in protein synthesis and structure . By contributing to disulfide bond formation, it can influence the structure and function of proteins, potentially affecting a wide range of cellular processes .
Biochemical Analysis
Biochemical Properties
L-Cystine Dimethyl Ester Dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells . The compound is also involved in the synthesis of glutathione , a critical antioxidant in plants, animals, fungi, and some bacteria.
Cellular Effects
The effects of L-Cystine Dimethyl Ester Dihydrochloride on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cystine Dimethyl Ester Dihydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound has a melting point of 182-183 °C (dec.) (lit.) .
Metabolic Pathways
L-Cystine Dimethyl Ester Dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels. For instance, it plays a role in sulfur transport and forms cystine rapidly at physiological pH .
Preparation Methods
Dimethyl L-cystinate dihydrochloride can be synthesized through the methyl esterification of L-cystine with methanol. The preparation involves the following steps :
- Measure 150 mL of anhydrous methanol in a 250 mL round-bottom flask.
- Slowly add 8.0 mL of thionyl chloride (SOCl2) dropwise to the methanol.
- Add 10 g of L-cystine in batches to the reaction solution.
- After the reaction mixture returns to room temperature, reflux it at 60°C for 5 hours.
- Distill the solvent after the reaction is complete.
- Crystallize the product using a 1:1 mixture of methanol and petroleum ether to obtain this compound as a white solid.
Chemical Reactions Analysis
Dimethyl L-cystinate dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in the compound can be reduced to form thiol groups, and vice versa.
Substitution Reactions: The ester groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include reducing agents like dithiothreitol (DTT) for reduction, nucleophiles for substitution, and acidic or basic conditions for hydrolysis .
Scientific Research Applications
Dimethyl L-cystinate dihydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Dimethyl L-cystinate dihydrochloride can be compared with other cystine derivatives such as:
L-cystine: The parent compound, which lacks the ester groups and is less soluble in organic solvents.
L-cysteine: The reduced form of cystine, which contains free thiol groups instead of a disulfide bond.
L-cystine dimethyl ester: Similar to this compound but without the dihydrochloride component, affecting its solubility and stability.
This compound is unique due to its dual ester groups and dihydrochloride form, which enhance its solubility and stability, making it more suitable for specific applications in drug delivery and polymer synthesis .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-USPAICOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32854-09-4 | |
Record name | Cystine dimethyl ester dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032854094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl L-cystinate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTINE DIMETHYL ESTER DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E45OJ92M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.